Auroglaucin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41451-81-4 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H22O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-10,12-13,21-22H,11H2,1-3H3/b5-4+,7-6+,9-8+ |
InChI Key |
ZKBCBIRBLMTSPC-ZAJAATJQSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Canonical SMILES |
CC=CC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence of Auroglaucin
Historical Context of Auroglaucin Research
The initial discovery and study of this compound, a notable fungal polyketide pigment, dates back to the 1930s and 1940s. mdpi.com Research into the chemical constituents of fungi was gaining momentum during this period, leading to the isolation of various secondary metabolites. Seminal work by Raistrick and his collaborators, published in 1937, first reported this compound. bioaustralis.com They isolated this orange-red pigment from the fungus Aspergillus glaucus. mdpi.combioaustralis.com This early research laid the groundwork for the structural elucidation and characterization of this compound and the related compound flavoglaucin (B158435), which were among the first pigments from Aspergillus species to be experimentally formulated. mdpi.comnwafu.edu.cn These foundational studies were critical, as they occurred before the widespread availability of advanced spectroscopic methods, relying instead on classical chemical degradation and analysis techniques. nwafu.edu.cn
Fungal Species and Strains as Producers of this compound
This compound is a secondary metabolite produced by a variety of filamentous fungi, primarily within the genera Aspergillus and Eurotium. informahealthcare.comtandfonline.comtandfonline.com It is important to note the taxonomic relationship between these two genera; Eurotium is the teleomorph, or sexual reproductive stage, of many species classified in the Aspergillus section Aspergillus (formerly also known as the Aspergillus glaucus group). globalindoorhealthnetwork.comnih.gov Consequently, some species have been referred to by both names in scientific literature. For instance, Aspergillus amstelodami is also known by its teleomorph name, Eurotium amstelodami. globalindoorhealthnetwork.comnih.gov
The genus Aspergillus is a well-documented and significant source of this compound. The compound has been isolated from numerous species within this genus, which are often found in diverse environments, from soil and stored food products to indoor air. nih.govwikipedia.orgwikipedia.org
Aspergillus glaucus : This species is historically significant as the first reported source from which this compound was isolated. mdpi.combioaustralis.com
Aspergillus amstelodami : This species, also known as Eurotium amstelodami, is a known producer of this compound along with other metabolites like flavoglaucin and various echinulins. nih.govresearchgate.net
Aspergillus ruber : Formerly known as Eurotium rubrum, this species has been identified as a producer of this compound. nih.gov
Aspergillus chevalieri : This species is another recognized source of this compound and has been isolated from various substrates, including food products like peanuts. nih.govresearchgate.netekb.eg
Aspergillus niveoglaucus : Also referred to as Eurotium niveoglaucum, this fungus, particularly strains derived from marine environments, has been shown to produce this compound and its derivatives. researchgate.netnih.govmdpi.com
Beyond these examples, other species in the genus have also been reported to produce this compound, as detailed in the table below.
Table 1: Selected Aspergillus Species Reported to Produce this compound (This table is interactive. Click on headers to sort.)
| Species Name | Year First Described/Reported as Producer | Noteworthy Details | References |
|---|---|---|---|
| A. glaucus | 1937 (as producer) | The original source of this compound isolation. | mdpi.combioaustralis.com |
| A. amstelodami | 2009 (in this context) | Also produces flavoglaucin and echinulins. | researchgate.netknaw.nl |
| A. ruber | 2009 (in this context) | Also known as Eurotium rubrum. | nih.govknaw.nl |
| A. chevalieri | 2017 (in this context) | Isolated from various sources, including plant tissues and peanuts. | nih.govresearchgate.netekb.eg |
| A. niveoglaucus | 2018 (in this context) | Marine-derived strains are a source of this compound-related compounds. | tandfonline.comnih.gov |
| A. sloanii | 2014 | Isolated from house dust samples. | wikipedia.org |
| A. aerius | 2017 | Isolated from an air treatment system. | wikipedia.org |
| A. cumulatus | 2014 | Isolated from rice straw and air for meju fermentation. | wikipedia.org |
| A. caperatus | 2017 | Isolated from soil in South Africa. | wikipedia.org |
| A. neocarnoyi | 1989 | Also known by its teleomorph Eurotium carnoyi. | wikipedia.org |
The genus Eurotium comprises xerophilic fungi, meaning they can thrive in environments with low water activity, such as dried foods, grains, and hypersaline waters. oup.com Many species within this genus are prolific producers of secondary metabolites, including this compound.
Eurotium repens : This species produces a range of metabolites, including this compound and flavoglaucin. globalindoorhealthnetwork.comresearchgate.net
Eurotium sp. : Various unidentified or specific strains of Eurotium, such as Eurotium sp. SF-5989, have been investigated for their bioactive compounds, leading to the isolation of this compound and its derivatives. tandfonline.comresearchgate.net
Eurotium cristatum : As the dominant fungus in Fuzhuan brick tea, E. cristatum has been shown to produce several benzaldehyde (B42025) derivatives, including this compound. acs.org
Eurotium herbariorum : This species is used in the manufacturing of dried bonito (katsuobushi) and is a known source of antioxidant compounds, including this compound. bioaustralis.comknaw.nloup.com
Eurotium rubrum : Strains of E. rubrum isolated from Canadian homes were found to produce this compound as a major metabolite. knaw.nloup.com
Table 2: Selected Eurotium Species Reported to Produce this compound (This table is interactive. Click on headers to sort.)
| Species Name | Common Habitats | Associated Products/Environments | References |
|---|---|---|---|
| E. repens | Foodstuffs, indoor environments | Fermented foods, moisture-damaged buildings | globalindoorhealthnetwork.comresearchgate.net |
| E. cristatum | Fermented tea | Fuzhuan brick tea | nih.govacs.org |
| E. herbariorum | Dried foods, indoor environments | Katsuobushi (dried bonito), grain products | globalindoorhealthnetwork.comknaw.nloup.com |
| E. rubrum | Indoor environments, hypersaline water | Moisture-damaged structures, salterns | nih.govknaw.nloup.com |
In recent years, marine environments, particularly marine sediments, have been recognized as a promising frontier for discovering novel bioactive secondary metabolites. researchgate.net Fungi in these competitive ecosystems produce a wide array of compounds, and several have been identified as producers of this compound. researchgate.netmdpi.com
Research has shown that strains of Aspergillus niveoglaucus isolated from marine sediment samples collected in Nha Trang Bay, Vietnam, produce this compound and novel related derivatives. tandfonline.comtandfonline.comnih.gov Similarly, Aspergillus effuses isolated from mangrove rhizosphere soil is another marine-associated fungus that produces this compound. rsc.org An endophytic fungus, Penicillium sp. OUCMDZ-5207, isolated from a Thai mangrove sediment, was found to produce this compound when cultured under specific acidic stress conditions, suggesting that environmental factors can trigger the expression of biosynthetic gene clusters for these compounds. nih.gov The investigation of marine-derived fungi continues to be a dynamic area of research, expanding the known sources of this compound. mdpi.com
Extraction and Initial Characterization Methodologies
The process of obtaining pure this compound from its fungal source involves several key steps, beginning with cultivation and followed by extraction, isolation, and structural characterization.
Fungal Cultivation and Extraction: The producing fungus is first cultivated on a suitable nutrient medium. This can be a solid agar (B569324) medium, such as Czapek Yeast Extract Agar (CYA) or Malt Extract Agar (MEA), or a liquid fermentation broth. wikipedia.orgresearchgate.netknaw.nl For large-scale production, solid substrates like rice or corn are often used. ekb.egacs.org After an incubation period, typically lasting several days to weeks, the fungal biomass and the culture medium are harvested. knaw.nlacs.org
The extraction process aims to separate the secondary metabolites from the culture. This is commonly achieved using organic solvents. The entire culture (mycelia and medium) is often homogenized and extracted with a solvent like ethyl acetate (B1210297) (EtOAc) or methanol (B129727). ekb.egknaw.nlacs.org The organic solvent layer, now containing the crude extract, is separated, dried (often with anhydrous sodium sulfate), and concentrated under reduced pressure to yield a solid or oily residue. knaw.nl
Isolation and Purification: The crude extract is a complex mixture of many compounds. To isolate this compound, various chromatographic techniques are employed. An initial cleanup step may involve solid-phase extraction (SPE). knaw.nl Further purification is typically achieved through methods such as:
Column Chromatography: The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel).
Thin-Layer Chromatography (TLC): Often used to monitor the separation process. knaw.nl
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages to obtain the pure compound. knaw.nlacs.orgijcmas.com
Structural Characterization: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. This is a fundamental requirement for confirming the identity of the molecule. nih.gov The primary techniques used for the characterization of this compound and its analogues include:
Mass Spectrometry (MS): Especially High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of the compound. tandfonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete carbon-hydrogen framework and establish the connectivity of atoms within the molecule. tandfonline.comnih.govacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Campesterol |
| Catenarin |
| Cladosporin |
| Cryptoechinuline B |
| Dihydrothis compound (B12761718) |
| Echinulin |
| Emodin |
| Epiheveadride |
| Ergosterol |
| Ergosterol Peroxide |
| Erythroglaucin |
| Flavoglaucin |
| Isodihydrothis compound (B12420345) |
| Isotetrahydrothis compound (B1252492) |
| 3-O-methyl caffeic acid |
| Neoechinulin (B12335001) |
| Neoechinulin A |
| Neoechinulin B |
| Neoechinulin E |
| Niveoglaucin A |
| Niveoglaucin B |
| Physcion |
| Preechinulin |
| Questin |
| Questinol |
| Rubrocristin |
Biosynthetic Pathways and Genetic Determinants
Polyketide Synthase (PKS) Pathway Involvement
The core scaffold of auroglaucin is assembled through the polyketide synthase (PKS) pathway, a mechanism analogous to fatty acid synthesis. wikipedia.org This pathway utilizes simple acyl-CoA precursors to construct a long carbon chain, which is then subjected to a series of cyclization and modification reactions. actascientific.com The gene cluster responsible for this compound biosynthesis contains the PKS gene, alongside genes encoding for tailoring enzymes that are crucial for the subsequent modification steps. wikipedia.org
The biosynthesis of this compound and its congeners, such as flavoglaucin (B158435), is mediated by a specific gene cluster. uniprot.org Within this cluster, several key genes and their corresponding enzymes have been identified as essential for the biosynthetic process. uniprot.org
fogA : This gene encodes a polyketide synthase (PKS) that is responsible for the initial assembly of the polyketide chain. uniprot.org It releases (8E,10E,12E)-3,5,7-trihydroxytetradeca-8,10,12-trienoic acid and its derivatives with varying degrees of saturation in the heptyl side chain. uniprot.org
fogB, fogC, and fogD : These genes encode oxidoreductases that act on the growing polyketide chain while it is still bound to the PKS. uniprot.org Together with fogA, they are crucial for the formation of the aromatic core of the molecule. uniprot.org fogB is specifically involved in the oxidation of a hydroxyl group or the reduction of double bonds at the C-7 position, while fogD is thought to be involved in the reductive release of the modified polyketide product as a salicyl alcohol. uniprot.org
fogE : This gene encodes a cytochrome P450 monooxygenase. uniprot.org Its role is to hydroxylate the benzene (B151609) ring at the C-3 position, a critical step in the formation of the final this compound structure. uniprot.org
fogH : This gene encodes a prenyltransferase that adds a prenyl group to the hydroxylated benzene ring. uniprot.org This prenylation step is a key modification in the biosynthesis of many related compounds. uniprot.org
fogF : The final step in the biosynthesis of the related flavoglaucin involves the oxidation of the prenylated benzyl (B1604629) alcohol to an aryl aldehyde, a reaction catalyzed by the product of the fogF gene. uniprot.org
The formation of the aromatic core of this compound is a result of the controlled cyclization of the polyketide chain assembled by the PKS enzyme, FogA. uniprot.org The oxidoreductases FogB, FogC, and FogD work in concert with FogA to modify the nascent polyketide, leading to the formation of the aromatic ring. uniprot.org The PKS product is then released as a salicyl alcohol. uniprot.org
The length and saturation of the side chain are also determined during the PKS-mediated synthesis. uniprot.org The FogA enzyme itself has reductive domains that can partially reduce the triketide intermediate, resulting in the different saturation levels observed in the heptyl side chains of this compound and its congeners. uniprot.org
Terpenoid Pathway Contribution
While the core structure of this compound is of polyketide origin, the biosynthesis of some of its derivatives and related compounds involves contributions from the terpenoid pathway. nih.govmdpi.com This pathway provides the isoprenoid units, such as isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP), which are the building blocks for prenylation reactions. nih.gov The prenyl group attached to the aromatic core of this compound is derived from this pathway.
Post-Polyketide Modifications and Enzymatic Transformations
Following the initial synthesis of the polyketide backbone, a series of post-PKS modifications are essential to generate the final structure of this compound. sciepublish.comresearchgate.net These modifications are carried out by a suite of tailoring enzymes encoded by genes within the this compound biosynthetic gene cluster. wikipedia.org
Hydroxylation and prenylation are key post-PKS modifications in the biosynthesis of this compound. uniprot.orgresearchgate.net After the formation of the salicyl alcohol intermediate, the cytochrome P450 monooxygenase, FogE, catalyzes the hydroxylation of the benzene ring at the C-3 position. uniprot.org This hydroxylated intermediate then serves as the substrate for the prenyltransferase, FogH, which attaches a prenyl group to the molecule. uniprot.org This prenylation step significantly increases the structural diversity of the resulting compounds. uni-marburg.de
Oxidation and reduction reactions are integral throughout the biosynthetic pathway of this compound. smolecule.comopenstax.orgmasterorganicchemistry.com The oxidoreductases FogB, FogC, and FogD are involved in the modification of the polyketide chain during its assembly. uniprot.org Specifically, FogB is responsible for oxidation or reduction at the C-7 position of the side chain. uniprot.org Furthermore, the final steps in the biosynthesis of related compounds involve the oxidation of an alcohol to an aldehyde. uniprot.org The reduction of the initial polyketide by the PKS FogA is also a critical step in determining the saturation of the side chain. uniprot.org
Mixed Biosynthetic Pathways and Complex Alkaloid Formation
The biosynthesis of this compound is not an isolated process. It often intersects with other metabolic pathways, leading to the formation of structurally diverse and complex molecules. These mixed pathways highlight the metabolic versatility of the producing organisms.
Diels-Alder Reactions in Natural Product Synthesis
The Diels-Alder reaction, a powerful and versatile transformation in organic chemistry, is also harnessed by nature to construct complex molecular architectures. wikipedia.orgebsco.comrsc.orgnih.gov This reaction involves the formation of a six-membered ring from a conjugated diene and an alkene (dienophile). wikipedia.org In the context of this compound, it has been implicated in reactions with other natural products, such as neoechinulin (B12335001) B and C, resulting in the formation of intricate alkaloids. smolecule.com The study of such reactions in biological systems has led to the discovery of enzymes, termed Diels-Alderases, that catalyze these transformations with high stereoselectivity. acs.orgnih.govacs.orgresearchgate.net These enzymatic reactions are crucial for creating specific stereoisomers of the resulting complex molecules. researchgate.net The understanding of these enzymatic Diels-Alder reactions opens avenues for the biomimetic synthesis of novel compounds. nih.gov
Co-occurrence with Echinulin-Related Indolediketopiperazines
This compound and its derivatives are often found alongside echinulin-related indolediketopiperazine alkaloids in fungal cultures, particularly in species like Aspergillus niveoglaucus. nih.govtandfonline.comresearchgate.net This co-occurrence is not coincidental but rather a consequence of mixed biosynthetic pathways where intermediates from both the polyketide and the alkaloid pathways interact. The interaction often involves a Diels-Alder reaction between this compound and neoechinulin B or neoechinulin C. nih.gov This leads to the formation of hybrid molecules known as cryptoechinulines. nih.gov The isolation and characterization of these mixed metabolites provide evidence for the crosstalk between distinct biosynthetic routes. nih.govresearchgate.net
Biosynthetic Gene Cluster (BGC) Analysis and Genome Mining
The advent of genome sequencing and bioinformatics has revolutionized the study of natural product biosynthesis. Genome mining, the process of identifying and analyzing biosynthetic gene clusters (BGCs) within an organism's genome, has become an invaluable tool for discovering and characterizing the pathways responsible for producing compounds like this compound. nih.govjmicrobiol.or.krjmicrobiol.or.kr
BGCs are physically clustered groups of genes that encode all the necessary enzymes for the synthesis of a specific secondary metabolite. plos.org For this compound and its congeners like flavoglaucin, the BGC typically includes a polyketide synthase (PKS) gene as the core enzyme, along with genes encoding tailoring enzymes such as oxidoreductases, hydroxylases (like cytochrome P450 monooxygenases), and prenyltransferases. uniprot.org For instance, in Aspergillus ruber, the fogA gene encodes the PKS, while genes like fogB, fogC, fogD, and fogE are involved in modifying the polyketide backbone to produce the final array of related compounds. uniprot.org
Analysis of fungal genomes reveals a vast and largely untapped diversity of BGCs, many of which are "silent" or not expressed under standard laboratory conditions. researchgate.netnerc.ac.uk Tools like antiSMASH are widely used to predict and annotate BGCs, comparing them to known clusters in databases like MIBiG to infer the potential products. researchgate.netnih.gov This comparative genomic approach helps in proposing putative biosynthetic pathways for known compounds and in identifying novel BGCs that may produce new molecules. plos.orgresearchgate.net
Heterologous Expression Systems for Pathway Elucidation
While genome mining can predict the function of a BGC, experimental validation is crucial. Heterologous expression, which involves transferring a BGC from its native producer into a more genetically tractable host organism, is a powerful strategy for this purpose. mdpi.comnih.govsemanticscholar.org This technique is particularly useful for studying BGCs from organisms that are difficult to cultivate or genetically manipulate. mdpi.comcornell.edu
Filamentous fungi such as Aspergillus nidulans and Aspergillus oryzae are commonly used as heterologous hosts for expressing fungal BGCs due to their well-established genetic systems. mdpi.com The successful expression of a BGC in a heterologous host can confirm its role in producing a specific metabolite and allows for the functional characterization of individual genes within the cluster through targeted gene knockouts or modifications. mdpi.commdpi.com Furthermore, heterologous expression can be used to produce sufficient quantities of a compound for structural elucidation and bioactivity testing, and even to engineer the pathway to produce novel derivatives. nih.govsemanticscholar.orgnih.gov
Antimicrobial Activity Studies
Antifungal Mechanisms
This compound has demonstrated notable antifungal properties, with research indicating that its efficacy is influenced by its chemical structure. Specifically, the presence of a double bond in the seven-carbon chain of this compound and related phenolic compounds is crucial for their antifungal activity. The absence of this double bond can lead to a loss of effectiveness against certain fungal species, such as Candida glabrata. nih.gov
Studies have shown that this compound exhibits moderate antifungal activity against Candida krusei, with a reported IC50 value of 10.93 μg/ml. nih.gov It also inhibits the growth of Candida glabrata with an IC50 of 7.33 µg/mL. bioaustralis.com The mechanism of action is believed to be associated with the aldehyde functionality and the unsaturation of the carbon chain substitution. nih.gov It has been proposed that the aldehyde group may react with sulfhydryl (SH) groups in fungal enzymes or proteins, leading to inhibition of their function. However, derivatives lacking the aldehyde or with a modified side chain show reduced or altered activity, highlighting the importance of these structural features. nih.gov
Antibacterial Properties and Biofilm Inhibition
This compound has been identified as having antibacterial potential, particularly against Gram-positive bacteria. frontiersin.org Research has indicated that the aldehyde group is a key functional group for its antibacterial effects. For instance, a related compound, tetrahydrothis compound (B1254347), which has a modified side chain but retains the aldehyde group, showed activity against Staphylococcus aureus. nih.gov
In addition to direct antibacterial action, this compound and its derivatives have been investigated for their ability to inhibit biofilm formation, a critical factor in bacterial persistence and resistance. frontiersin.org While specific data on this compound's direct biofilm inhibition is part of broader screenings of fungal metabolites, the class of prenylated benzaldehyde (B42025) derivatives to which it belongs has shown promise in this area. nih.gov The structural characteristics, such as the prenyl group and the aromatic core, are thought to play a role in disrupting the bacterial communication and adhesion processes necessary for biofilm development.
Antiprotozoal Efficacy (e.g., Plasmodium falciparum, Leishmania donovani)
This compound has emerged as a compound of interest in the search for new antiprotozoal agents. It has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with reported IC50 values in the range of 1-2 µg/mL. bioaustralis.com
Furthermore, this compound has shown significant antileishmanial activity against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov In comparative studies, this compound displayed an IC50 value of 7.5 μg/ml against L. donovani. nih.gov Preliminary structure-activity relationship studies suggest that the number of double bonds in the side chain of this compound and related phenol (B47542) derivatives is important for their antimalarial and antileishmanial activities. nih.govresearchgate.net Importantly, these compounds did not exhibit toxicity towards mammalian Vero cells in the tested concentrations, indicating a degree of selectivity for the protozoan parasites. nih.gov
Cellular Interactions and Cytotoxic Effects (Excluding Clinical Human Trials)
Cytotoxicity against Cancer Cell Lines (in vitro models)
This compound and its derivatives have been the subject of in vitro studies to evaluate their cytotoxic effects on various cancer cell lines. While specific IC50 values for this compound across a wide range of cancer cells are not extensively detailed in the provided context, related compounds offer insights into the potential of this structural class. For example, flavoglaucin, a structurally similar compound, was found to be cytotoxic against LNCaP prostate cancer cells with an IC50 of 64.3 µM. informahealthcare.com
The investigation of benzaldehyde derivatives from fungal sources has pointed to their potential for cytotoxic activity. researchgate.net The evaluation of these compounds in cellular in vitro models is a common strategy to identify new anticancer drug candidates. researchgate.netresearchgate.net
Table 1: In Vitro Antifungal and Antiprotozoal Activities of this compound
| Organism | Activity | IC50 Value |
|---|---|---|
| Candida krusei | Antifungal | 10.93 µg/ml nih.gov |
| Candida glabrata | Antifungal | 7.33 µg/mL bioaustralis.com |
| Plasmodium falciparum | Antimalarial | 1-2 µg/mL bioaustralis.com |
| Leishmania donovani | Antileishmanial | 7.5 µg/ml nih.gov |
Modulation of Cellular Pathways (e.g., Apoptosis, Cell Survival)
The interaction of this compound with cellular pathways, particularly those governing apoptosis and cell survival, is an area of active investigation. Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. mdpi.com
While direct studies on this compound's modulation of specific apoptotic pathways are emerging, research on related compounds provides a framework for its potential mechanisms. For instance, some natural compounds can induce apoptosis by affecting the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, or by activating caspase cascades. mdpi.comnih.gov These signaling pathways are critical in determining a cell's fate. nih.gov
Investigations into related molecules have shown that they can influence cell survival pathways. scispace.com For example, dihydrothis compound (B12761718), a derivative, was found not to activate apoptotic death pathways at the tested doses in human neuroblastoma SH-SY5Y cells. nih.gov This suggests that the cytotoxic effects of some of these compounds may operate through mechanisms other than the classical apoptotic pathways, or that the induction of apoptosis is cell-type and dose-dependent. Further research is needed to elucidate the specific molecular targets of this compound and how it influences the complex network of cellular signaling that controls cell survival and death.
Inhibition of Cancer Cell Migration (e.g., Neuroblastoma cells)
The metastatic spread of cancer cells is a complex process wherein cell migration is a critical step. nih.gov Research into natural compounds that can inhibit this process is a significant area of oncological investigation. This compound and its derivatives have been identified as having potential inhibitory effects on the migration of cancer cells. researchgate.net Specifically, studies have pointed towards the relevance of these compounds in the context of neuroblastoma, a cancer of the nerve tissue. scispace.com
Investigations into the broader mechanisms of cancer cell migration suggest that targeting metabolic pathways, such as glycolysis and oxidative phosphorylation, can impact a cell's ability to move and invade surrounding tissues. nih.gov Furthermore, the inhibition of specific enzymes and signaling pathways that regulate the cytoskeleton and cell adhesion is a key strategy. For instance, Aurora Kinase A (AURKA) has been shown to be critical in neuroblastoma progression, and its inhibition reduces cell proliferation and migration. nih.govnih.gov While direct, detailed mechanistic studies on this compound's effect on neuroblastoma migration are emerging, its relatives, the this compound derivatives, have shown potential in this area, warranting further investigation into their specific molecular targets within the migration machinery of cancer cells. researchgate.net
Neuroprotective and Antioxidant Properties
This compound and related compounds isolated from marine fungi have demonstrated significant neuroprotective and antioxidant capabilities in a variety of in vitro models. researchgate.netmdpi.com These activities are crucial in the context of neurodegenerative diseases, which are often characterized by heightened oxidative stress and neuronal cell death. nih.govnih.gov
Radical Scavenging Activity (e.g., DPPH assay)
A fundamental aspect of antioxidant activity is the ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate this capacity. mdpi.comencyclopedia.pub Several derivatives of this compound have shown potent activity in this assay.
Research on compounds from the marine fungus Eurotium herbariorum revealed that tetrahydrothis compound, isodihydrothis compound (B12420345), and flavoglaucin possess significantly higher DPPH scavenging activity than the standard antioxidant α-tocopherol. researchgate.net In another study, flavoglaucin and isodihydrothis compound, isolated from a marine sediment-derived strain of Aspergillus niveoglaucus, showed notable antioxidant potential with IC₅₀ values of 11.3 µM and 11.5 µM, respectively, in the DPPH assay. researchgate.net This activity was superior to that of the positive control, ascorbic acid, which had an IC₅₀ value of 20 µM. researchgate.net The concentration of tetrahydrothis compound, in particular, has been found to be highly correlated with the radical scavenging activity of fungal extracts. researchgate.net
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound derivatives against DPPH radicals.
| Compound | IC₅₀ (µM) | Source Organism | Reference |
|---|---|---|---|
| Flavoglaucin | 11.3 | Aspergillus niveoglaucus | researchgate.net |
| Isodihydrothis compound | 11.5 | Aspergillus niveoglaucus | researchgate.net |
Modulation of Oxidative Stress Response
Beyond direct radical scavenging, this compound-related compounds modulate the cellular response to oxidative stress, protecting cells from damage. informahealthcare.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govfrontiersin.org This imbalance is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders. nih.gov
Studies using in vitro models of oxidative stress have demonstrated the cytoprotective effects of these compounds. For example, extracts from fungi known to produce this compound derivatives were able to increase the viability of cardiomyocyte cells that were exposed to rotenone (B1679576), a potent inducer of mitochondrial ROS. researchgate.net This suggests an ability to interfere with the downstream cellular damage caused by oxidative insults. The neuroprotective effects observed in various models are often attributed to the antioxidant properties of these molecules, which help to mitigate the ROS-induced damage that leads to neuronal cell death. nih.gov
Protection of Neuronal Cells in in vitro Models of Neurodegeneration
The neuroprotective potential of this compound and its analogues has been specifically evaluated in in vitro models that mimic the pathology of neurodegenerative diseases like Parkinson's disease. researchgate.netinformahealthcare.com These models often use neurotoxins such as 6-hydroxydopamine (6-OHDA), rotenone, and paraquat (B189505) to induce neuronal cell death and oxidative stress, replicating key aspects of the disease process. mdpi.comnih.govnih.gov
Compounds isolated from the marine fungus Aspergillus niveoglaucus, including this compound derivatives, have shown neuroprotective effects in these models. researchgate.netorcid.org For instance, pre-incubation of Neuro-2a neuroblastoma cells with these compounds significantly diminished the intracellular ROS levels in cells treated with rotenone and paraquat. researchgate.net In models using 6-OHDA-induced toxicity, treatment with this compound-related compounds resulted in a statistically significant increase in neuronal cell viability. mdpi.cominformahealthcare.com This protection is linked to their ability to counteract the damaging effects of the neurotoxins, thereby preventing the cascade of events that leads to apoptosis and neuronal loss. nih.govmdpi.com
Influence on Nrf2/Keap1 Antioxidant System
A key mechanism underlying the antioxidant and cytoprotective effects of many natural compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway. mdpi.comaginganddisease.org This signaling cascade is a master regulator of the cellular antioxidant response. mdpi.com Under normal conditions, Keap1 targets Nrf2 for degradation. mdpi.com However, in the presence of oxidative stress or activators, Nrf2 is released, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and detoxifying genes. mdpi.comnih.gov
Research has shown that this compound derivatives, specifically flavoglaucin and isotetrahydro-auroglaucin, can modulate this pathway. nih.gov These compounds were found to induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the nuclear translocation of Nrf2. nih.gov Molecular docking studies further suggest that metabolites from marine fungi, including those related to this compound, can bind to the Kelch domain of Keap1. mdpi.com This binding is thought to inhibit the Keap1-Nrf2 interaction, thereby stabilizing Nrf2 and allowing it to accumulate and activate the antioxidant response element (ARE) in the promoter region of its target genes. mdpi.com This activation of the Nrf2/Keap1 system is a significant component of the anti-inflammatory and neuroprotective effects of these compounds. nih.gov
Anti-inflammatory Effects
Chronic inflammation is a contributing factor to a wide range of diseases. nih.govfrontiersin.org this compound derivatives have been shown to possess significant anti-inflammatory properties in cellular models. researchgate.netinformahealthcare.comnih.gov The primary model for these investigations often involves lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, which mimic an inflammatory response. researchgate.netnih.gov
In these studies, the benzaldehyde derivatives flavoglaucin and isotetrahydro-auroglaucin markedly inhibited the production of key inflammatory mediators. researchgate.netnih.gov They suppressed the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov
Furthermore, these compounds were shown to reduce the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net The mechanism for these effects is linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.netnih.gov The compounds were found to suppress the phosphorylation of IκB, a key step that prevents the activation and nuclear translocation of NF-κB. researchgate.netnih.gov Interestingly, the anti-inflammatory effects also correlate with the ability of these compounds to induce HO-1 expression via the Nrf2 pathway, highlighting a crosstalk between antioxidant and anti-inflammatory signaling. nih.gov
Table 2: Anti-inflammatory Activity of this compound Derivatives in LPS-Stimulated Macrophages This table summarizes the observed inhibitory effects of this compound derivatives on key inflammatory markers.
| Inflammatory Mediator/Pathway | Effect Observed | Mechanism of Action | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Markedly Inhibited | Suppression of iNOS protein expression | researchgate.netnih.gov |
| Prostaglandin E2 (PGE2) | Markedly Inhibited | Suppression of COX-2 protein expression | researchgate.netnih.gov |
| TNF-α, IL-1β, IL-6 | Secretion Reduced | - | researchgate.net |
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)
Research has demonstrated that this compound derivatives can inhibit key pro-inflammatory mediators. Specifically, the benzaldehyde derivative isotetrahydro-auroglaucin has been shown to markedly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.comresearchgate.net Excessive production of NO is associated with a variety of inflammatory diseases. mdpi.com The inhibition of these inflammatory mediators is considered a valuable strategy for managing inflammatory conditions. mdpi.com Studies show that the inhibition of NO and PGE2 production by isotetrahydro-auroglaucin occurs in a dose-dependent manner without affecting the viability of the cells. researchgate.net
Suppression of Inflammatory Enzymes (e.g., iNOS, COX-2)
The inhibitory effects on pro-inflammatory mediators are directly linked to the suppression of the enzymes responsible for their synthesis. The production of nitric oxide and prostaglandins (B1171923) in inflammatory conditions is largely mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. mdpi.com Studies on isotetrahydro-auroglaucin revealed that it effectively suppresses the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages. mdpi.comresearchgate.net This suppression at the protein level is a key mechanism underlying its ability to reduce the output of NO and PGE2. researchgate.netresearchgate.net
Inactivation of NF-κB Pathway
The nuclear factor-κB (NF-κB) pathway is a critical regulator of genes involved in the inflammatory response, including those for iNOS, COX-2, and various pro-inflammatory cytokines. semanticscholar.org The anti-inflammatory effects of isotetrahydro-auroglaucin have been attributed to the inactivation of this pathway. mdpi.comrsc.org Mechanistic studies show that the compound inhibits the LPS-induced phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB. semanticscholar.org By preventing IκB-α degradation, isotetrahydro-auroglaucin blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the activation of inflammatory genes. semanticscholar.org This dose-dependent inhibition of NF-κB DNA binding activity confirms that the compound prevents the pathway from activating inflammatory enzymes and mediators. mdpi.comsemanticscholar.org
Induction of Heme Oxygenase-1 (HO-1)
In addition to inhibiting pro-inflammatory pathways, this compound derivatives have been found to induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1). mdpi.comresearchgate.net HO-1 plays a significant anti-inflammatory role, partly by inhibiting the production of pro-inflammatory mediators through the inactivation of NF-κB. mdpi.comsemanticscholar.org The induction of HO-1 by isotetrahydro-auroglaucin is mediated by the translocation of the nuclear transcription factor-E2–related factor 2 (Nrf2). mdpi.comnih.gov The importance of this induction was demonstrated in experiments using tin protoporphyrin (SnPP), a competitive inhibitor of HO-1 activity. When cells were treated with SnPP, the inhibitory effects of isotetrahydro-auroglaucin on the production of pro-inflammatory mediators and on NF-κB binding activity were reversed. mdpi.comresearchgate.net This indicates that the anti-inflammatory effects of the compound are closely correlated with its ability to induce HO-1 expression. mdpi.comnih.gov
Receptor Binding Affinities and Molecular Targets
Bioassay-guided fractionation of extracts from the fungus Eurotium repens led to the isolation of this compound and related benzyl derivatives. acs.orgnih.gov Subsequent evaluations revealed that these compounds possess binding affinity for human opioid and cannabinoid receptors, suggesting potential implications for psychoactive studies. acs.orgebi.ac.uk
Binding to Human Opioid Receptors
This compound was evaluated for its in vitro binding affinity to human opioid receptor subtypes (δ, κ, and μ) at a concentration of 10 μM. nih.gov The compound demonstrated significant binding to all three receptor subtypes. acs.orgnih.govnih.gov Specifically, this compound showed a high affinity for the κ-opioid receptor and moderate affinity for the μ- and δ-opioid receptors. nih.gov These receptors are known to be involved in modulating pain. nih.gov
Table 1: Binding Affinity of this compound for Human Opioid Receptors
| Compound | Receptor Subtype | Concentration | % Binding Affinity |
|---|---|---|---|
| This compound | Delta (δ) | 10 μM | 59% |
| This compound | Kappa (κ) | 10 μM | 84% |
| This compound | Mu (μ) | 10 μM | 63% |
Data sourced from a study on benzyl derivatives from the fungus Eurotium repens. nih.gov
Binding to Human Cannabinoid Receptors
In the same study, this compound was tested for its ability to bind to human cannabinoid receptors, specifically the CB1 and CB2 subtypes, which are G protein-coupled receptors. nih.gov The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is mainly found in the immune system. wikipedia.org The evaluation, conducted at a 10 μM concentration, showed that this compound has a notable affinity for both cannabinoid receptors. acs.orgnih.govnih.gov
Table 2: Binding Affinity of this compound for Human Cannabinoid Receptors
| Compound | Receptor Subtype | Concentration | % Binding Affinity |
|---|---|---|---|
| This compound | CB1 | 10 μM | 54% |
| This compound | CB2 | 10 μM | 74% |
Data sourced from a study on benzyl derivatives from the fungus Eurotium repens. nih.gov
Influence on Protein Activity and Expression (e.g., Bromodomain-containing protein BRD4 inhibition)
Recent research has begun to explore the interaction of this compound and its derivatives with key cellular proteins. In a study investigating metabolites from the mangrove soil-derived fungus Streptomyces sp. OUCMDZ-5207, this compound, alongside tetrahydrothis compound and flavoglaucin, was found to exhibit inhibitory activity against Bromodomain-containing protein 4 (BRD4). researchgate.net BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that regulate gene expression. nih.gov By binding to acetylated histones, BRD4 plays a significant role in transcription and is involved in various cellular processes, including the cell cycle and proliferation, making it a target in disease research. nih.gov The finding that this compound can inhibit BRD4 suggests a potential mechanism through which it may exert its broader biological effects. researchgate.net
Inhibition of Sterol O-acyltransferase (SOAT)
Currently, there is no publicly available scientific literature that specifically investigates or demonstrates the inhibition of Sterol O-acyltransferase (SOAT) by the chemical compound this compound. SOAT, also known as Acyl-CoA:cholesterol acyltransferase (ACAT), is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. wikipedia.orggenome.jpnih.gov While the inhibition of SOAT is a subject of interest in metabolic disease research, studies to date have focused on other chemical entities. nih.govnih.gov
Other Investigated Biological Activities
Antifouling Activity
This compound and its derivatives have demonstrated notable antifouling properties, particularly against the settlement of barnacle larvae, which is a significant issue in marine environments. rsc.org The antifouling capacity is often evaluated against the cosmopolitan barnacle Balanus amphitrite. nio.res.in
Research has shown that various metabolites from fungi of the Aspergillus genus possess potent antifouling activities. rsc.org For instance, a benzodiazepine (B76468) alkaloid, circumdatin F, isolated from Aspergillus westerdijkiae, displayed remarkable antifouling activity with an EC₅₀ value of 8.81 μg/mL. rsc.org While direct EC₅₀ values for this compound itself are not always specified in the reviewed literature, related compounds and extracts containing its derivatives show significant effects. This activity suggests that these compounds could serve as environmentally benign alternatives to toxic antifouling agents. nio.res.in
| Compound/Extract | Source Organism | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Circumdatin F | Aspergillus westerdijkiae | 8.81 µg/mL | rsc.org |
| Steroid and Butyrolactone Derivatives | Aspergillus sp. | 0.63–18.4 µg/mL | rsc.org |
Anti-aging Effects (e.g., RNA expression of skin anti-aging factors)
This compound and its derivatives have been identified as potential agents in combating skin aging. Studies involving the fermentation of rice koji and ginseng with the fungus Aspergillus cristatus have linked the production of this compound derivatives to significant anti-aging effects. frontiersin.orgnih.govxjcistanche.com The destruction of the dermal extracellular matrix (ECM) is a key indicator of skin aging and involves the upregulation of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. xjcistanche.com
In a comparative study, rice koji fermented with A. cristatus (RAC) showed higher anti-aging effects than that fermented with A. oryzae. nih.gov This enhanced activity in RAC corresponded with an increased concentration of metabolites like flavonoids and this compound derivatives. nih.govxjcistanche.com Further research on ginseng fermented with A. cristatus identified specific metabolites, isodihydrothis compound and flavoglaucin, which were absent in the unfermented extracts. frontiersin.orgresearchgate.net These compounds were shown to be part of the active principles responsible for the anti-aging efficacy. frontiersin.orgresearchgate.net The fermented extract was found to inhibit the expression of MMP-1 in human dermal fibroblasts and positively influence the mRNA levels of factors related to skin hydration and barrier function, such as filaggrin. frontiersin.orgresearchgate.net These findings suggest that this compound derivatives contribute to anti-aging effects by modulating the gene expression of key skin health factors. frontiersin.orgxjcistanche.com
Compound Names Mentioned in the Article
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Acetyl-CoA |
| Auroglaucin |
| Chorismate |
| Dihydrothis compound (B12761718) |
| Flavoglaucin (B158435) |
| Isochorismate |
| Niveoglaucin A |
| Penicillin |
Academic Synthetic Approaches and Derivatization Strategies
Chemical Synthesis Methodologies for Research Purposes
There are no established and published total syntheses of auroglaucin for research purposes. While general methods for the synthesis of polyketide-derived aromatic compounds are well-documented in organic chemistry, a specific and complete synthetic route to this compound has not been reported. The development of such a synthesis would likely involve strategies for the controlled formation of the substituted aromatic core and the stereoselective installation of the side chain.
Derivatization for Structure-Activity Relationship (SAR) Studies
Information regarding the systematic derivatization of this compound to probe its structure-activity relationships is not available in the current body of scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent or selective analogues. The lack of a reported synthetic route to this compound or its precursors inherently limits the ability to generate a diverse library of derivatives for such investigations.
Preparation of Labeled Analogues for Mechanistic Studies
The preparation of isotopically labeled analogues of this compound through chemical synthesis has not been described. Labeled compounds, such as those incorporating isotopes like 13C, 2H, or 14C, are invaluable tools for elucidating the mechanisms of action of bioactive molecules, studying their metabolic fate, and quantifying their distribution in biological systems. While biosynthetic studies have utilized labeled precursors to understand the natural formation of this compound, the corresponding synthetic preparation of labeled versions is not documented.
Advanced Analytical and Research Methodologies for Auroglaucin Investigation
Chromatographic Techniques for Isolation and Purification
Chromatography is a fundamental tool for the separation of auroglaucin from the myriad of other secondary metabolites produced by fungi like Aspergillus and Eurotium species. jto.ac.cn The choice of chromatographic method depends on the scale of the purification and the complexity of the mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. tandfonline.comrhhz.net In analytical applications, HPLC is used to determine the presence and quantity of this compound in a sample. For purification, preparative HPLC is employed to isolate larger quantities of the compound. tandfonline.com
Researchers have utilized reversed-phase HPLC for the separation of this compound and its analogs. tandfonline.commdpi.com This technique separates compounds based on their hydrophobicity. A common setup involves a C18 column, which is a non-polar stationary phase. The mobile phase is typically a mixture of polar solvents, such as methanol (B129727) and water, often with the addition of acetic acid to improve peak shape and resolution. tandfonline.com
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details | Reference |
| Instrument | Jasco 900 series | tandfonline.com |
| Column | YMC-pack ODS (4.6 x 150 mm, S-5 µm) | tandfonline.com |
| Mobile Phase | 85% methanol and 15% water containing 5% acetic acid | tandfonline.com |
| Flow Rate | 1 ml/min | tandfonline.com |
| Detection | UV at 280 nm | tandfonline.com |
| Column Temperature | 40 °C | tandfonline.com |
| Retention Time (tR) | 8.02 min | tandfonline.com |
Another study employed an Agilent ZORBAX Eclipse C18 column with a gradient elution of methanol and deionized water to achieve separation. rhhz.net The ability to use different solvent systems and gradients makes HPLC a versatile tool for this compound research. nih.gov
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (TLC) is a valuable and cost-effective method for the small-scale purification of compounds. chemrxiv.org It operates on the same principles as analytical TLC but utilizes thicker silica (B1680970) gel plates to accommodate larger sample loads. rochester.edusigmaaldrich.com This technique is particularly useful for isolating compounds from fractions obtained from other chromatographic methods, like column chromatography. jto.ac.cn
In the context of this compound, preparative TLC can be used to separate it from other closely related benzaldehyde (B42025) derivatives. jto.ac.cn The process involves applying a concentrated sample as a band onto the plate, followed by development in a suitable solvent system. colostate.edu The separated bands, visualized typically under UV light, are then scraped from the plate, and the compound is extracted from the silica gel with a polar solvent. rochester.edu The efficiency of the separation is highly dependent on the choice of the mobile phase. researchgate.net
Spectroscopic Techniques for Structural Confirmation and Quantification
Once isolated, the definitive identification of this compound requires the use of various spectroscopic techniques. These methods provide detailed information about the molecule's structure and allow for its quantification.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. azooptics.comtechnologynetworks.com The resulting spectrum provides information about the electronic transitions within the molecule and is characteristic of its chromophores. azooptics.com For this compound, the UV-Vis spectrum shows distinct absorption maxima (λmax) that are indicative of its conjugated system. tandfonline.com
Table 2: UV-Visible Spectroscopy Data for this compound
| Solvent | λmax (nm) | Reference |
| Methanol (MeOH) | 266, 316, 419 | tandfonline.com |
These absorption peaks are crucial for both qualitative identification and quantitative analysis based on the Beer-Lambert law. libretexts.org
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. jto.ac.cn This technique ionizes the molecule and measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. ekb.eg
In studies of this compound and its analogs, both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) have been employed. tandfonline.comekb.eg For instance, the molecular formula of this compound, C19H22O3, has been confirmed by these methods. tandfonline.com LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful for analyzing complex mixtures and identifying known compounds like this compound through their mass and retention time. ekb.egnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Bioactivity-Guided Fractionation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. jto.ac.cn It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to piece together the structure. tandfonline.comekb.eg
¹H-NMR spectroscopy is particularly valuable in a bioactivity-guided fractionation approach. mdpi.comresearchgate.net In this strategy, fractions from a separation process are tested for biological activity. The ¹H-NMR spectra of the active fractions are then analyzed to identify characteristic signals of the bioactive compounds. mdpi.comphcog.com This allows researchers to track the target compounds throughout the purification process. The ¹H-NMR data for this compound shows characteristic signals for its aromatic, aldehydic, and aliphatic protons. tandfonline.com
Table 3: ¹H-NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-4'' | 1.69 | s | tandfonline.com | |
| H-5'' | 1.71 | d | 1.0 | tandfonline.com |
| H-7' | 1.77 | d | 6.7 | tandfonline.com |
| H-1'' | 3.27 | d | 7.6 | tandfonline.com |
By combining the information from these advanced analytical and spectroscopic techniques, scientists can confidently isolate, identify, and quantify this compound, paving the way for further investigation into its biological properties.
Bioassay-Guided Fractionation and Screening
Bioassay-guided fractionation is a pivotal strategy for the discovery of novel bioactive compounds from natural sources. nih.govresearchgate.net This method involves the systematic separation of a complex mixture, such as a fungal extract, into progressively simpler fractions, with each fraction being tested for a specific biological activity. nih.govresearchgate.net This iterative process ultimately leads to the isolation of the pure, active compound responsible for the observed effect. nih.govresearchgate.net
In the context of this compound research, bioassay-guided fractionation has been successfully employed to isolate it and related benzaldehyde derivatives from various fungal species, particularly of the genus Eurotium (also known as Aspergillus). ebi.ac.ukpreprints.orgacs.orgpreprints.org For instance, a study on the fungus Eurotium repens utilized this technique to isolate this compound along with other known and new benzyl (B1604629) derivatives. ebi.ac.ukpreprints.org The process began with the creation of an ethyl acetate (B1210297) extract from the lyophilized fungus, which was then subjected to chromatographic separation. At each stage of separation, the resulting fractions were screened for their binding affinity to human opioid and cannabinoid receptors, guiding the researchers toward the most active components. ebi.ac.uk
Similarly, bioassay- and ¹H NMR-guided investigation of the marine fungus Eurotium sp. SF-5989 led to the isolation of flavoglaucin (B158435) and isotetrahydro-auroglaucin. acs.orgresearchgate.net The screening process in this case was likely focused on anti-inflammatory activity, as the isolated compounds were subsequently evaluated for their effects on lipopolysaccharide (LPS)-stimulated macrophages. acs.orgresearchgate.net
The choice of bioassay is critical and is determined by the therapeutic area of interest. For this compound and its analogs, a variety of bioassays have been used, including:
Antimicrobial and Antiprotozoal Assays: Screening for activity against bacteria, fungi, and protozoa like Plasmodium falciparum (the malaria parasite) and Leishmania donovani. nih.gov
Cytotoxicity Assays: Evaluating the ability of fractions to inhibit the growth of cancer cell lines. researchgate.net
Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cell-based models. acs.orgresearchgate.net
Enzyme Inhibition Assays: Assessing the inhibitory effect on specific enzymes, such as cyclooxygenases (COX-1 and COX-2). researchgate.net
Receptor Binding Assays: Determining the affinity of compounds for specific cellular receptors, such as opioid and cannabinoid receptors. ebi.ac.ukscispace.com
In Vitro Assay Development and Validation
Once this compound and its derivatives are isolated, in vitro assays are essential for characterizing their biological activities in a controlled laboratory setting. These assays are designed to measure a specific biological response and are crucial for understanding the compound's mechanism of action. The development and validation of these assays ensure that the results are reliable, reproducible, and relevant to the biological question being investigated.
A wide array of in vitro assays have been developed and utilized to probe the bioactivities of this compound and related compounds. These can be broadly categorized as follows:
Antioxidant Activity Assays: The antioxidant potential of this compound and its analogs is a frequently studied property. Several in vitro methods are employed to assess this activity:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical. medwinpublishers.commyfoodresearch.com The reduction of DPPH is observed as a color change, which can be quantified spectrophotometrically. researchgate.net
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). medwinpublishers.commyfoodresearch.com The formation of a colored ferrous complex is measured to determine the antioxidant capacity. researchgate.net
Hydrogen Peroxide (H₂O₂) Scavenging Assay: This method assesses the capacity of a substance to neutralize hydrogen peroxide, a reactive oxygen species. medwinpublishers.comresearchgate.net
Anti-inflammatory Activity Assays: To investigate the anti-inflammatory properties of this compound derivatives, researchers often use cell-based assays:
Nitric Oxide (NO) Production Inhibition Assay: In this assay, macrophages (like the RAW264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the production of NO, a pro-inflammatory mediator. The ability of the test compound to inhibit this production is then measured. acs.orgresearchgate.net
Prostaglandin E2 (PGE2) Production Assay: Similar to the NO assay, this test measures the inhibition of PGE2, another key inflammatory molecule, in LPS-stimulated cells. acs.orgresearchgate.net
Cyclooxygenase (COX) Inhibition Assay: These assays directly measure the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923). researchgate.net Fluorometric-based screening kits are available for this purpose. researchgate.net
Enzyme Inhibition Assays: Beyond COX enzymes, this compound and related compounds have been tested for their inhibitory effects on other enzymes relevant to various diseases:
α-Amylase and α-Glucosidase Inhibition Assays: These assays are used to screen for potential antidiabetic agents. mdpi.comresearchgate.net Inhibition of these enzymes slows down the digestion of carbohydrates, thereby reducing post-meal blood glucose levels. mdpi.comresearchgate.net The activity is typically measured by monitoring the product of the enzymatic reaction spectrophotometrically. mdpi.com
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay: DPP-4 inhibitors are a class of oral antidiabetic drugs. In vitro assays are used to identify compounds that can block the activity of this enzyme. mdpi.com
Cytotoxicity and Antiproliferative Assays: To assess the potential of this compound derivatives as anticancer agents, their effect on the viability and proliferation of cancer cells is evaluated:
MTT Assay: This colorimetric assay is widely used to determine cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. unifi.it
Wound Healing Assay: This assay is used to evaluate the effect of a compound on cell migration, a key process in cancer metastasis. unifi.it
Antimicrobial and Antiprotozoal Assays: The antimicrobial spectrum of this compound is determined using various in vitro assays:
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: These assays determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (MIC) or kills it (MBC/MFC).
Antimalarial and Antileishmanial Assays: Specific assays, such as the Alamar Blue™ assay, are used to determine the inhibitory concentration (IC₅₀) of a compound against parasites like Plasmodium falciparum and Leishmania donovani. nih.gov
The validation of these assays typically involves demonstrating their accuracy, precision, specificity, and robustness. This often includes the use of positive and negative controls, determining the limit of detection and quantification, and ensuring that the assay provides consistent results over time.
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights that are often difficult to obtain through experimental methods alone. kallipos.grtarosdiscovery.comresearchgate.netamazon.comgoogle.com These computational approaches allow researchers to visualize and analyze the interactions between a small molecule (ligand), such as this compound, and its biological target, typically a protein or enzyme, at the atomic level. researchgate.net
One of the most widely used techniques in this field is molecular docking . tjnpr.orgunair.ac.id This method predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. tjnpr.orgunair.ac.id The process involves generating a three-dimensional model of both the ligand and the target protein and then using a scoring function to evaluate the binding affinity of different binding poses.
In the study of this compound and its analogs, molecular docking has been employed to elucidate their mechanism of action. For example, to understand the neuroprotective effects of this compound-related compounds, molecular docking studies were conducted to investigate their binding to the Kelch domain of the Keap1 protein. researchgate.net The results suggested that compounds like niveoglaucin A could form hydrogen bonds with specific amino acid residues (Arg415 or Arg483) in the Nrf2 binding site of Keap1. researchgate.netdntb.gov.ua This interaction is predicted to inhibit the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 antioxidant pathway. researchgate.netdntb.gov.ua
The general workflow for a molecular docking study involves several key steps:
Preparation of the Receptor and Ligand: This involves obtaining the three-dimensional structures of the target protein (often from a database like the Protein Data Bank) and the ligand. The structures are then prepared by adding hydrogen atoms, assigning charges, and minimizing their energy.
Grid Box Generation: A grid box is defined around the active site of the receptor to specify the region where the docking calculations will be performed.
Docking Simulation: The ligand is placed in various conformations and orientations within the grid box, and a scoring function is used to estimate the binding energy for each pose.
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Beyond molecular docking, other computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be applied. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. These models can then be used to predict the activity of new, untested compounds.
The integration of computational and experimental approaches provides a powerful synergy. Computational studies can guide the design of new this compound derivatives with improved potency and selectivity, which can then be synthesized and tested experimentally. Conversely, experimental data can be used to validate and refine the computational models.
Omics Analysis Techniques in Microbial Research
'Omics' technologies refer to the comprehensive analysis of large sets of biological molecules in a particular biological sample. mdpi.com These high-throughput techniques have revolutionized microbial research by providing a global view of the cellular processes occurring within a microorganism. mdpi.com In the context of fungi that produce this compound, such as those from the genera Aspergillus and Eurotium, 'omics' approaches can offer profound insights into their biology, metabolism, and the regulation of secondary metabolite production. rsc.orgresearchgate.netnih.gov
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. rsc.orgmycosphere.org In the study of this compound-producing fungi, metabolomics can be used to:
Profile the chemical diversity: By analyzing the complete set of metabolites produced by a fungus under different conditions, researchers can identify not only this compound but also other related compounds and novel secondary metabolites. rsc.org Techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are central to these analyses. rsc.org
Understand metabolic pathways: Metabolomic data can help to elucidate the biosynthetic pathway of this compound and how it is interconnected with other metabolic pathways in the fungus. mycosphere.orgnih.gov
Investigate the effects of environmental changes: By comparing the metabolomes of fungi grown under different conditions (e.g., different media, temperatures, or in the presence of elicitors), researchers can understand how these factors influence the production of this compound and other metabolites. rsc.org The "One Strain Many Compounds" (OSMAC) approach leverages this by altering culture conditions to activate silent biosynthetic gene clusters and induce the production of new compounds. rsc.org
Genomics and Transcriptomics provide information at the level of genes and gene expression, respectively.
Genomics: The sequencing of the entire genome of an this compound-producing fungus can reveal the biosynthetic gene cluster responsible for its production. This genetic information is invaluable for understanding the enzymatic steps involved in the synthesis of this compound and for engineering strains with enhanced production.
Transcriptomics: This technique analyzes the complete set of RNA transcripts (the transcriptome) in a cell at a given time. By comparing the transcriptomes of the fungus under conditions that favor or suppress this compound production, researchers can identify the genes that are up- or down-regulated, providing clues about the regulatory mechanisms involved.
Integrated 'Omics' Approaches: The most powerful insights are often gained by integrating data from multiple 'omics' platforms. nih.gov For example, combining metabolomic and transcriptomic data can directly link the expression of specific genes to the production of particular metabolites. nih.govnih.gov This synergistic analysis can provide a more complete picture of how the production of this compound is regulated at both the genetic and metabolic levels. nih.govnih.gov
Recent studies have begun to apply these powerful techniques to fungi of the genus Eurotium. For instance, metabolomic analysis of Eurotium cristatum during its different developmental stages has revealed significant changes in the concentrations of various metabolites, including amino acids, organic acids, and carbohydrates, which are likely linked to the regulation of its growth and development. mycosphere.org While not specifically focused on this compound in this instance, such studies demonstrate the potential of 'omics' technologies to unravel the complex biology of these important fungi.
Ecological and Environmental Context
Role of Auroglaucin in Fungal Ecology and Inter-species Interactions
This compound is a secondary metabolite produced by various fungi, and its presence is significant in the context of fungal ecology and the complex interactions between different species. Fungi inhabiting competitive environments, such as marine sediments and rhizosphere soil, produce a wide array of secondary metabolites to adapt and survive. researchgate.net These compounds are not essential for primary growth but play crucial roles in mediating relationships with other organisms.
The production of metabolites like this compound is a key strategy for fungi in interspecies competition. researchgate.netresearchgate.net These chemical compounds can act as allelochemicals, influencing the growth and survival of competing microbes, thereby helping the producing fungus to secure resources and territory. The synthesis of such bioactive molecules is a response to the constant competitive pressure in microbially dense environments. researchgate.net While the precise mechanisms of this compound's role in every interaction are not fully elucidated, its consistent production by successful colonizers like Aspergillus and Eurotium species in diverse and competitive habitats points to its ecological importance. researchgate.netoup.com The timing and level of production of such compounds can be influenced by environmental cues and the presence of other organisms, highlighting a dynamic role in the fungal life cycle and ecological strategy. nih.gov These interactions can be detrimental, such as in the case of competition or predation, or beneficial, and they influence the dispersal and community structure of the species involved. nih.gov
Fungal Pigments and Their Biological Functions
Fungal pigments are a diverse group of secondary metabolites responsible for the wide array of colors observed in the fungal kingdom. nih.gov These molecules serve numerous biological functions that are critical for the survival and adaptation of fungi in their respective environments. frontiersin.orgresearchgate.net Fungal pigments are generally categorized into several chemical classes, including carotenoids, melanins, and polyketides, to which this compound belongs. nih.govmdpi.com
The biological functions of these pigments are varied and significant:
Protection from Stress: Many fungal pigments, particularly melanins, provide robust protection against various environmental stressors. frontiersin.org This includes shielding the fungus from harmful UV and ionizing radiation, extreme temperatures, and oxidative stress. nih.gov Carotenoids are known to protect against the damaging effects of photo-oxidation. frontiersin.org
Defense and Competition: Pigments can act as a defense mechanism against insects and other predators. researchgate.net They are also involved in competitive interactions with other microorganisms, either through symbiotic relationships or by inhibiting the growth of rivals. researchgate.net
Structural Roles and Development: Some pigments are integral to the structure of fungal cells and spores. Melanin, for instance, contributes to the gray-green color of Aspergillus fumigatus conidia and is involved in fungal differentiation. nih.govresearchgate.net
Metabolic and Cellular Processes: Flavins can act as enzyme cofactors, and other pigments are involved in metal transport and energy transfer within and between cells. nih.govfrontiersin.org
The production of these pigments is often a response to specific environmental conditions, such as nutrient scarcity or other stresses. mdpi.com The great diversity of fungal pigments and their associated biological activities opens avenues for their application in various fields. nih.gov
Distribution in Diverse Environments (e.g., Marine Sediments, Rhizosphere Soil)
This compound is produced by several species of fungi that are widely distributed in various, often extreme, environments. Research has documented its presence in fungi isolated from unique ecological niches, highlighting the adaptability of the producing organisms.
Marine Sediments: Fungi are a less-represented group compared to bacteria and archaea in marine sediments, leading to competitive relationships that drive the production of unique secondary metabolites. researchgate.net this compound and related compounds have been isolated from fungi derived from marine sediments, such as Aspergillus niveoglaucus collected from Nha Trang Bay in Vietnam and Penicillium sp. from mangrove sediments. mdpi.comnih.gov These environments are characterized by specific pressures that select for fungi capable of producing bioactive compounds for adaptation and interaction. researchgate.net
Rhizosphere Soil: The rhizosphere, the soil region directly influenced by plant roots, is another habitat where this compound-producing fungi have been identified. It has been isolated from the fungus Aspergillus effuses H1-1, which was derived from the rhizosphere soil of a mangrove. nih.govwilddata.cn The rhizosphere is a nutrient-rich and highly competitive microbial habitat, where secondary metabolites play a crucial role in the interactions between plants, fungi, and other microorganisms. ucdavis.edu
Hypersaline Environments: Species of the genus Eurotium, which are known producers of this compound, are common in environments with low water activity, such as foods preserved with high salt concentrations and natural hypersaline waters like salterns. oup.com Studies have confirmed that Eurotium species isolated from Adriatic salterns produce a profile of secondary metabolites that includes this compound. oup.com
Future Directions and Research Perspectives
Elucidation of Novel Biosynthetic Pathways and Cryptic Gene Clusters
Future research into auroglaucin will likely focus on a deeper genetic and enzymatic understanding of its formation. The biosynthetic pathway for this compound and its congeners, such as flavoglaucin (B158435), has been elucidated in fungi like Aspergillus ruber, involving a dedicated biosynthetic gene cluster (BGC). researchgate.netuniprot.org This cluster, often referred to as the fog cluster, contains genes encoding a polyketide synthase (PKS), oxidoreductases, a cytochrome P450 monooxygenase, a prenyltransferase, and other enzymes that collaboratively construct the final molecule. uniprot.org The biosynthesis involves the formation of a polyketide skeleton, its release as a salicyl alcohol, subsequent hydroxylation and prenylation, and a final reoxidation to the aldehyde product. researchgate.netuniprot.org
A significant avenue for future exploration is the activation and characterization of cryptic or silent biosynthetic gene clusters in this compound-producing fungi. scispace.comnih.gov Fungal genomes contain a multitude of BGCs that are not expressed under standard laboratory conditions. nih.govbiorxiv.org Employing techniques such as genome mining, heterologous expression of BGCs in host organisms, and manipulation of cultivation conditions (e.g., OSMAC approach, co-cultivation, or chemical elicitors) could unveil novel this compound analogs or entirely new related compounds. scispace.commdpi.comsjtu.edu.cn For example, acid stress has been shown to activate silent gene clusters in Penicillium oxalicum, leading to the production of this compound and related metabolites not seen under neutral pH conditions. nih.govfrontiersin.org This suggests that environmental cues play a key role in regulating these pathways. A systematic investigation into the regulatory networks governing these clusters could unlock a much broader chemical diversity. biorxiv.org
Table 1: Key Genes in the this compound/Flavoglaucin (fog) Biosynthetic Gene Cluster and Their Functions This table summarizes the proposed roles of key enzymes in the biosynthesis of this compound and its congeners based on studies in Aspergillus ruber.
| Gene | Encoded Protein/Enzyme | Proposed Function in Biosynthesis | Reference |
| fogA | Polyketide Synthase (PKS) | Synthesizes the initial polyketide backbone and is involved in determining the saturation of the heptyl side chain. | uniprot.org |
| fogB, fogC, fogD | Oxidoreductases | Modify the nascent polyketide, contributing to the formation of the aromatic core and the reductive release of the product as a salicyl alcohol. | uniprot.org |
| fogE | Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation at the C-3 position of the benzene (B151609) ring. | uniprot.org |
| fogH | Prenyltransferase | Transfers a prenyl group to the hydroxylated benzyl (B1604629) alcohol intermediate. | uniprot.org |
| fogF | Alcohol Dehydrogenase | Performs the final oxidation of the prenylated benzyl alcohol to the corresponding aldehyde, yielding flavoglaucin and its congeners. | uniprot.org |
Comprehensive Structure-Activity Relationship Studies for Specific Molecular Targets
While preliminary biological activities of this compound have been identified, comprehensive structure-activity relationship (SAR) studies are needed to optimize its potential. collaborativedrug.comwikipedia.org Future research should focus on systematically modifying the this compound scaffold to identify the key structural features responsible for its bioactivity against specific molecular targets. wikipedia.org this compound and its derivatives have been reported to bind to human opioid and cannabinoid receptors, suggesting potential for neuromodulatory applications. ebi.ac.uk
Preliminary SAR studies indicate that the degree of saturation in the heptyl side chain significantly influences biological activity. researchgate.net For instance, in studies on neuroblastoma cell migration, dihydrothis compound (B12761718) (DAG) was found to be an effective inhibitor, while the structurally similar tetrahydrothis compound (B1254347) (TAG) was inactive. mdpi.com This highlights the importance of the double bonds in the side chain for interaction with biological targets. mdpi.com Future SAR campaigns should involve the synthesis and evaluation of a library of analogs with systematic variations in:
The length and saturation of the alkyl side chain.
The nature and position of substituents on the aromatic ring.
The oxidation state of the formyl group (e.g., reduction to an alcohol or oxidation to a carboxylic acid).
These studies will be crucial for mapping the pharmacophore and guiding the design of more potent and selective derivatives for targets involved in neuroprotection, microbial inhibition, or cytotoxicity. researchgate.netsmolecule.com
Table 2: Comparative Activity of this compound Derivatives Highlighting SAR This table illustrates how minor structural changes between this compound-related compounds can lead to different biological activities, underscoring the need for detailed SAR studies.
| Compound | Key Structural Difference | Observed Biological Activity/Effect | Reference |
| This compound (AG) | Hepta-1,3,5-trienyl side chain | Moderate antifungal activity against C. glabrata (IC₅₀ of 7.33 µg/mL). | mdpi.commdpi.com |
| Dihydrothis compound (DAG) | Hepta-1,3-dienyl side chain (one less double bond than AG) | Stronger antifungal activity against C. glabrata (IC₅₀ of 2.39 µg/mL); inhibits neuroblastoma cell migration. | mdpi.commdpi.com |
| Tetrahydrothis compound (TAG) | Hept-1-enyl side chain (fewer double bonds than AG and DAG) | Weak antifungal activity against C. glabrata; inactive in neuroblastoma cell migration assay. | mdpi.com |
| Flavoglaucin (FG) | Saturated heptyl side chain | Inactive in inhibiting IAV and HSV-1 viral replication and against C. glabrata. | mdpi.com |
Exploration of Synergistic Effects with Other Natural Products or Research Probes
A promising area of future research is the investigation of this compound's synergistic interactions with other compounds. Natural products often exhibit enhanced efficacy when used in combination, a phenomenon that can lower the required concentrations of active agents and potentially circumvent resistance mechanisms. Studies have already suggested that this compound could have synergistic effects in microbial inhibition and cytotoxicity. smolecule.com
Research on related compounds provides a strong basis for this direction. For example, dihydrothis compound has shown a strong synergistic effect with the antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another related compound, flavoglaucin, acts as a potent antioxidant synergist with tocopherol. mdpi.com Furthermore, studies on rice koji fermented with Aspergillus cristatus suggest a potential synergistic effect between this compound derivatives and fatty acids in relation to anti-aging properties. semanticscholar.org Future studies should systematically screen this compound in combination with known antibiotics, antifungal agents, and cytotoxic drugs against relevant cell lines and pathogens. This could lead to the development of novel combination therapies. Investigating synergy with research probes could also help to elucidate its mechanism of action.
Table 3: Observed and Potential Synergistic Interactions Involving this compound and Related Compounds
| Compound | Interacting Agent | Observed or Hypothesized Effect | Context | Reference |
| Dihydrothis compound | Oxacillin (antibiotic) | Strong synergistic activity against MRSA. | Antibacterial | mdpi.com |
| Flavoglaucin | Tocopherol (antioxidant) | Enhanced antioxidant effect. | Antioxidant | mdpi.com |
| This compound Derivatives | Fatty Acids | Potential synergistic effect for managing skin aging. | Anti-aging | semanticscholar.org |
| This compound | Other antimicrobial agents | Hypothesized synergistic effects on microbial inhibition. | Antimicrobial | smolecule.com |
| Bacillus-derived lipopeptide | Fluconazole (antifungal) | Synergistic action against Candida ssp. | Antifungal | frontiersin.org |
Development of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound in complex matrices, such as fermented foods, environmental samples, or biological tissues, requires sensitive and specific analytical methods. researchgate.netknaw.nl Current methods primarily rely on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), as well as Nuclear Magnetic Resonance (NMR) for structural elucidation. nih.govmdpi.comslideshare.net
Future research should aim to develop more advanced, high-throughput, and field-deployable analytical techniques for trace analysis. A key challenge is the differentiation of this compound from its many structurally similar congeners (e.g., dihydrothis compound, tetrahydrothis compound, flavoglaucin), which may co-exist in a sample and have different biological activities. researchgate.netcapes.gov.br Therefore, methods with high resolving power, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are essential. slideshare.net Further advancements could include:
The development of specific monoclonal antibodies or aptamers for use in immunoassays (e.g., ELISA) or biosensors, enabling rapid and cost-effective screening of large numbers of samples.
The application of ambient ionization mass spectrometry techniques for the direct analysis of this compound on surfaces with minimal sample preparation.
The use of metabolomics platforms to simultaneously profile this compound and its derivatives, providing a comprehensive chemical fingerprint of a sample. nih.gov
Table 4: Analytical Techniques for the Analysis of this compound
| Technique | Application | Advantages | Future Development Focus | Reference |
| HPLC-DAD | Quantification and preliminary identification in extracts. | Robust, widely available. | Coupling with more sensitive detectors. | knaw.nlmdpi.com |
| LC-MS/MS | Confirmatory analysis and quantification of multiple analytes at trace levels. | High sensitivity and specificity; can differentiate isomers. | Development of multi-analyte methods for all congeners. | slideshare.net |
| NMR Spectroscopy | Definitive structural elucidation of isolated compounds. | Provides detailed structural information. | Increased sensitivity for analysis of smaller sample quantities. | nih.gov |
| Immunoassays/Biosensors | Potential for rapid screening. | High throughput, potential for on-site analysis. | Development of specific antibodies or aptamers for this compound. | N/A |
Deeper Understanding of Ecological Roles and Chemical Ecology
While this compound's chemical properties are under investigation, its ecological role remains largely speculative. As a secondary metabolite produced by widespread fungi like Aspergillus and Penicillium, it is likely a key player in the chemical ecology of its producers. rsc.orgnih.gov Fungal secondary metabolites often serve as agents of chemical warfare against competing microbes, as feeding deterrents against insects, or as signaling molecules. nih.govmdpi.compensoft.net
This compound is a pigment, and colored fungal metabolites are often implicated in protecting the organism from environmental stressors such as UV radiation. rsc.orgresearchgate.net Its antimicrobial and antiprotozoal activities suggest a role in defending the fungal colony's niche from competing bacteria and protozoa. bioaustralis.com The production of this compound by fungi in diverse habitats, from marine sediments to food products like dried bonito, indicates its importance for survival and adaptation. researchgate.netresearchgate.net Future research should move beyond in vitro assays to investigate the function of this compound in a more ecologically relevant context. This could involve:
Gene knockout studies where the this compound biosynthetic pathway is silenced, followed by observation of the mutant's fitness and competitive ability in mixed microbial communities.
In situ analysis to determine where and when the compound is expressed in its natural environment.
Testing its activity as an anti-feedant against fungivorous insects. rsc.org
Table 5: Producing Organisms and Hypothesized Ecological Roles of this compound
| Producing Genera/Species | Habitat | Hypothesized Ecological Role | Reference |
| Aspergillus glaucus group | General/Widespread | Pigmentation (UV protection), Antimicrobial defense | rsc.orgresearchgate.netbioaustralis.com |
| Eurotium repens | Fermented foods, general | Antimicrobial, Antiprotozoal | ebi.ac.ukbioaustralis.com |
| Aspergillus niveoglaucus | Marine sediment | Niche competition, Neuro-signaling in environment | researchgate.netnih.gov |
| Penicillium species | Soil, various | Interspecies competition, Defense | nih.govmdpi.com |
| Eurotium cristatum | Fermented foods (Fu Brick Tea) | Antioxidant (preservative), Antimicrobial | researchgate.netresearchgate.net |
Non-Clinical Applications as Research Tools in Chemical Biology
Beyond its therapeutic potential, this compound and its derivatives represent valuable molecular probes for basic research in chemical biology. A chemical probe is a small molecule used to study biological systems, such as elucidating the function of a protein or dissecting a cellular pathway. Given this compound's reported interactions with specific cellular targets, it can be employed as a tool to investigate fundamental biological processes.
For instance, the binding affinity of this compound derivatives for human opioid and cannabinoid receptors makes them useful for studying the pharmacology and function of these G-protein coupled receptors. ebi.ac.uk The demonstrated neuroprotective effects of niveoglaucin A, an this compound derivative, in a cellular model of Parkinson's disease suggest its utility as a probe to explore the molecular mechanisms of neurodegeneration and oxidative stress. researchgate.netnih.gov Similarly, the ability of dihydrothis compound to inhibit cancer cell migration could be leveraged to investigate the complex signaling cascades that govern cell motility and metastasis. mdpi.com The development of tagged versions of this compound (e.g., with fluorescent or biotin (B1667282) labels) would further enhance its utility as a research tool, enabling target identification and visualization studies.
Table 6: Potential Applications of this compound as a Chemical Biology Tool
| Biological Target/Pathway | Potential Research Application | Rationale | Reference |
| Opioid and Cannabinoid Receptors | Probe receptor function, ligand binding, and signaling. | Reported binding affinity of this compound derivatives to these receptors. | ebi.ac.uk |
| Oxidative Stress Pathways | Investigate cellular responses to oxidative damage and the mechanisms of antioxidants. | This compound and its derivatives exhibit antioxidant and radical scavenging activity. | mdpi.comsmolecule.comresearchgate.net |
| Neurodegenerative Disease Models | Elucidate pathways involved in neuronal cell death and protection in models of Parkinson's disease. | Neuroprotective effects observed in 6-OHDA-induced cell models. | researchgate.netnih.gov |
| Cell Migration and Metastasis | Study the signaling pathways (e.g., mTOR) that control cancer cell motility. | Dihydrothis compound inhibits migration of human neuroblastoma cells. | mdpi.com |
| Apoptosis | Modulate and study programmed cell death pathways. | Research indicates this compound interacts with pathways modulating apoptosis. | smolecule.com |
Enantioselective Synthesis and Biological Evaluation of Chiral Derivatives
While this compound itself is achiral, many of its natural and potential synthetic derivatives possess chiral centers. For example, the reduction of the side chain's double bonds or modification of the aldehyde group can introduce stereochemistry. The natural products niveoglaucin A and B are examples of this compound-derived compounds with stereocenters. nih.govinformahealthcare.com A significant future direction in this compound research is the development of enantioselective synthetic routes to access these chiral derivatives as single, pure enantiomers.
Total synthesis offers the advantage of creating novel structures not yet found in nature, allowing for precise control over the stereochemistry. smolecule.com It is well-established in medicinal chemistry that different enantiomers of a chiral molecule can have dramatically different, and sometimes opposing, biological activities. Therefore, the biological evaluation of individual enantiomers of chiral this compound derivatives is critical. This will provide a deeper understanding of the three-dimensional structural requirements for binding to their molecular targets. Such studies are essential for advancing any of these compounds as specific research probes or as candidates for further development.
Table 7: Proposed Chiral Derivatives of this compound for Synthesis and Evaluation
| Proposed Chiral Derivative Type | Rationale for Synthesis | Potential Biological Evaluation |
| Derivatives with Chiral Alcohols | Reduction of the aldehyde or side-chain ketones can create chiral secondary alcohols. | Evaluate enantiomers for differences in receptor binding or enzyme inhibition. |
| Cyclized Derivatives (e.g., Dihydrobenzofurans) | Mimic natural products like niveoglaucin B; introduces multiple stereocenters. | Test for enhanced neuroprotective or antimicrobial activity and stereospecificity. |
| Epoxidized Side-Chain Analogs | Introduction of chiral epoxides on the heptyl side chain. | Assess enantiomers for differential cytotoxicity and antiviral activity. |
| Amino-functionalized Derivatives | Reductive amination of the aldehyde can create chiral amines. | Explore new interactions with biological targets, such as transporters or enzymes. |
Q & A
Basic: What are the established protocols for synthesizing Auroglaucin, and how can researchers ensure reproducibility?
Methodological Answer:
this compound synthesis typically involves fungal fermentation or chemical synthesis, with protocols varying by strain or pathway. To ensure reproducibility:
- Detailed Experimental Documentation : Follow guidelines from The Journal of Organic Chemistry (JOC) for reporting reaction conditions, purification steps, and yield calculations .
- Characterization Standards : Provide nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity data for novel derivatives .
- Supplementary Materials : Include raw spectral data and step-by-step procedures in supporting information, adhering to journal-specific formatting .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structural variants?
Methodological Answer:
- Core Techniques : Use 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemistry and substituent positions. Pair with circular dichroism (CD) for chiral centers .
- Validation : Cross-reference data with existing literature on related azaphilones. Discrepancies in chemical shifts >0.1 ppm warrant re-isolation or purity reassessment .
- Advanced Support : Employ computational methods (DFT calculations) to predict NMR spectra for novel analogs .
Advanced: How should researchers address contradictions in bioactivity data across this compound studies?
Methodological Answer:
- Source Identification : Compare assay conditions (e.g., cell lines, solvent controls, concentration ranges). For example, cytotoxicity in HeLa vs. HEK293 may reflect cell-specific uptake .
- Statistical Triangulation : Apply multivariate analysis to isolate variables (e.g., purity, solvent artifacts). Use tools like PCA to identify outlier datasets .
- Replication Studies : Design independent validation experiments with blinded samples to mitigate bias .
Advanced: What frameworks are optimal for designing studies on this compound’s novel bioactivities?
Methodological Answer:
- FINER Criteria : Ensure questions are Feasible (e.g., scalable isolation), Novel (untapped mechanisms like ferroptosis), and Relevant (therapeutic potential in inflammation) .
- PICO Framework : Define Population (e.g., in vitro macrophage models), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcomes (cytokine suppression) .
- Hypothesis Testing : Pre-register studies on platforms like Open Science Framework to align methods with objectives .
Basic: How can researchers conduct a rigorous literature review on this compound’s known properties?
Methodological Answer:
- Differentiate Question Types :
- Semantic Tools : Leverage Google Scholar’s "Related Articles" and "Cited By" features to trace seminal studies .
Advanced: What strategies resolve conflicting data in this compound’s multi-omics profiles (e.g., transcriptomic vs. metabolomic)?
Methodological Answer:
- Data Integration : Use hierarchical clustering to align gene expression patterns (RNA-seq) with metabolite abundance (LC-MS). Tools like MetaboAnalyst 6.0 enable cross-platform correlation .
- Controlled Variables : Standardize growth conditions (pH, temperature) to minimize batch effects in fungal cultures .
- Machine Learning : Train models on existing datasets to predict interactions between this compound and host targets (e.g., NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
